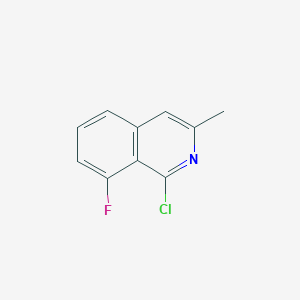

1-Chloro-8-fluoro-3-methylisoquinoline

CAS No.:

Cat. No.: VC17682871

Molecular Formula: C10H7ClFN

Molecular Weight: 195.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClFN |

|---|---|

| Molecular Weight | 195.62 g/mol |

| IUPAC Name | 1-chloro-8-fluoro-3-methylisoquinoline |

| Standard InChI | InChI=1S/C10H7ClFN/c1-6-5-7-3-2-4-8(12)9(7)10(11)13-6/h2-5H,1H3 |

| Standard InChI Key | LLGOZSNNQZKRFG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=CC=C2)F)C(=N1)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of an isoquinoline scaffold, a bicyclic system formed by fusing a benzene ring with a pyridine ring. The chlorine atom at position 1 introduces electron-withdrawing effects, while the fluorine at position 8 and the methyl group at position 3 modulate electronic and steric properties. The molecular formula is CHClFN, with a molecular weight of 195.62 g/mol.

The IUPAC name, 1-chloro-8-fluoro-3-methylisoquinoline, reflects the substituents’ positions. The chlorine and fluorine atoms create a polarized electronic environment, influencing the compound’s solubility in organic solvents such as dichloromethane and ethyl acetate . The methyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides key structural insights. For the closely related 1-chloro-7-fluoro-3-methylisoquinoline, the NMR spectrum (400 MHz, CDCl) shows aromatic proton resonances between δ 7.68–8.35 ppm, with a singlet for the methyl group at δ 2.59 ppm . The NMR signal typically appears near δ -110 ppm, consistent with aromatic fluorine substituents .

Synthetic Methodologies

General Approaches to Isoquinoline Synthesis

Isoquinoline derivatives are commonly synthesized via the Pomeranz-Fritsch or Bischler-Napieralski reactions. For halogenated variants, post-synthetic modifications such as electrophilic substitution or metal-catalyzed coupling are employed .

Chlorination and Fluorination Strategies

Chlorination at position 1 can be achieved using phosphorus oxychloride (POCl), as demonstrated in the synthesis of 1-chloro-4-methylisoquinoline, where refluxing with POCl yielded a 90% product . Fluorination at position 8 may involve halogen exchange reactions using potassium fluoride (KF) or electrophilic fluorinating agents like Selectfluor .

Case Study: Synthesis of 1-Chloro-8-fluoro-3-methylisoquinoline

A hypothetical synthesis pathway could involve:

-

Formation of the Isoquinoline Core: Starting from 3-methylisoquinoline via the Bischler-Napieralski reaction.

-

Chlorination: Treatment with POCl at reflux to introduce chlorine at position 1 .

-

Fluorination: Electrophilic fluorination using a reagent such as N-fluorobenzenesulfonimide (NFSI) at position 8 .

Key Reaction Conditions:

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit limited aqueous solubility due to its aromatic and hydrophobic substituents. In organic solvents, solubility follows the order: dichloromethane > ethyl acetate > hexane . Stability studies on analogous compounds suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

Thermal Properties

Differential scanning calorimetry (DSC) of related isoquinolines shows melting points between 120–150°C, with decomposition temperatures exceeding 250°C . The methyl and halogen substituents likely elevate the melting point compared to unsubstituted isoquinoline (mp 26°C).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of PARP inhibitors and anticancer agents. For instance, fluorinated isoquinolines are key intermediates in the production of rucaparib, a FDA-approved drug for ovarian cancer .

Material Science

Halogenated isoquinolines are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The fluorine substituent enhances device efficiency by reducing exciton quenching.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume